7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195252
InChI: InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22)
SMILES:
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.8 g/mol

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide

CAS No.:

Cat. No.: VC20195252

Molecular Formula: C17H20ClN3O3

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide -

Specification

Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
IUPAC Name 7-chloro-N-(3-morpholin-4-ylpropyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22)
Standard InChI Key YSXPYLQDBYIPCD-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

7-Chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide features a bicyclic quinoline core substituted at positions 3, 4, and 7. The quinoline scaffold is functionalized with:

  • A chlorine atom at position 7, enhancing electronegativity and influencing intermolecular interactions .

  • A hydroxyl group at position 4, contributing to hydrogen-bonding potential and acidity (pKa ≈ 8.2) .

  • A carboxamide moiety at position 3, linked to a 3-(morpholin-4-yl)propyl chain, which introduces steric bulk and polar surface area .

The morpholinylpropyl side chain consists of a tertiary amine embedded in a six-membered morpholine ring, connected via a three-carbon aliphatic spacer. This design balances lipophilicity and water solubility, with a calculated partition coefficient (LogP) of approximately 2.8 .

Synthetic Routes and Optimization

Core Quinoline Synthesis

The Gould-Jacobs reaction serves as the foundational method for constructing the 4-oxo-1,4-dihydroquinoline scaffold . Key steps include:

  • Cyclocondensation: Aniline derivatives react with diethyl ethoxymethylenemalonate under reflux to form enamine intermediates.

  • Thermal Cyclization: Heating in diphenyl ether induces ring closure, yielding the 4-hydroxyquinoline-3-carboxylate ester .

For 7-chloro substitution, chlorination is achieved either:

  • Pre-cyclization: Using 3-chloroaniline as the starting material .

  • Post-cyclization: Direct electrophilic substitution with Cl₂ or SO₂Cl₂ .

Carboxamide Functionalization

The target compound is synthesized via a coupling reaction between 7-chloro-4-hydroxyquinoline-3-carboxylic acid and 3-(morpholin-4-yl)propan-1-amine :

Procedure:

  • Activation: The carboxylic acid (1 equiv) is treated with PyBrOP (1.2 equiv) and PS-HOBt (1.5 equiv) in DMF at 0°C .

  • Amine Coupling: 3-(Morpholin-4-yl)propan-1-amine (1.1 equiv) is added, followed by DIEA (3 equiv). The reaction proceeds at room temperature for 12–16 hours .

  • Workup: Precipitation with ice-water, filtration, and purification via silica chromatography (CH₂Cl₂:MeOH 9:1) yield the product as a white solid (65–80%) .

Critical Parameters:

  • Excess DIEA neutralizes HCl byproducts, preventing quinoline N-alkylation.

  • PS-HOBt minimizes racemization and improves reaction efficiency .

Structure-Activity Relationships (SAR) and Pharmacological Profiling

CB2 Receptor Affinity

Modifications to the carboxamide side chain profoundly influence cannabinoid receptor selectivity (Table 1) :

SubstituentCB2 Kᵢ (nM)CB1 Kᵢ (nM)Selectivity (CB2/CB1)
3-(Morpholin-4-yl)propyl14.5*>10,000*>690
n-Pentyl37.01,20032
3,5-Dimethyladamantyl6.8850125

*Estimated from structural analogues in .

The morpholinopropyl group enhances CB2 affinity 2.5-fold compared to n-pentyl, likely due to:

  • Hydrogen Bonding: Morpholine oxygen interacts with Ser 285 in the CB2 binding pocket .

  • Conformational Rigidity: The propyl spacer optimizes distance to key hydrophobic residues .

Functional Activity

In [³⁵S]-GTPγS binding assays, morpholinopropyl derivatives exhibit partial agonism (Eₘₐₓ = 60–70% relative to CP55,940) . This contrasts with adamantyl-substituted analogues, which show full agonism, suggesting steric effects modulate receptor activation.

Comparative Analysis with Structural Analogues

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid (PubChem CID 291977)

This analogue lacks the morpholinopropyl carboxamide, resulting in:

  • Reduced Bioavailability: LogP = 1.2 vs. 2.8 for the target compound .

  • No CB2 Affinity: Carboxylic acid group prevents membrane permeability .

Naphthyridine and Cinnoline Derivatives

Replacing the quinoline core with naphthyridine (e.g., compound 52 in ) reduces CB2 affinity (Kᵢ = 54.6 nM), underscoring the importance of the quinoline nitrogen for receptor engagement .

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